molecular formula C18H20F3NO3 B1487346 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate CAS No. 2204912-98-9

2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate

Cat. No. B1487346
CAS RN: 2204912-98-9
M. Wt: 355.4 g/mol
InChI Key: ZORXFPUDAVTSJR-UHFFFAOYSA-N
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Description

2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate (2-PEPT) is a novel synthetic compound with a wide variety of applications in scientific research. It has been used in a range of fields, including biochemistry, physiology, and pharmacology, as a tool to investigate enzyme activity, receptor binding, and drug metabolism. The synthesis of 2-PEPT is relatively simple and can be accomplished in a few steps using commercially available reagents. Furthermore, 2-PEPT has been found to have several advantages over other compounds used in laboratory experiments, including its low toxicity and high solubility in aqueous solutions.

Scientific Research Applications

2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has been extensively used in scientific research due to its ability to act as a substrate for a variety of enzymes and receptors. It has been found to be a useful tool for studying the activity of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. Furthermore, this compound has been used to investigate the binding of drugs to their respective receptors and to study the metabolism of drugs in vivo.

Mechanism of Action

2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate acts as a substrate for a variety of enzymes and receptors. When it binds to an enzyme or receptor, it undergoes a chemical reaction that results in the formation of a product. This product can then be used to measure the activity of the enzyme or receptor. Furthermore, this compound can be used to study the binding of drugs to their respective receptors.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, monoamine oxidase, and acetylcholinesterase. Furthermore, it has been found to increase the activity of certain enzymes, such as glutathione S-transferase and quinone reductase. In addition, this compound has been found to increase the bioavailability of certain drugs, such as diazepam and phenobarbital.

Advantages and Limitations for Lab Experiments

The use of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate in laboratory experiments has several advantages over other compounds. It is relatively non-toxic and has a high solubility in aqueous solutions. Furthermore, it is relatively easy to synthesize and can be purified by recrystallization. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in the presence of light and heat and can be easily degraded by oxidation.

Future Directions

2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has a wide range of potential applications in scientific research. In the future, it could be used to investigate the mechanism of action of drugs and to study the effects of drug metabolism. Furthermore, it could be used to study the effects of environmental pollutants on enzyme activity. Additionally, it could be used to study the effects of various compounds on the activity of enzymes and receptors. Finally, it could be used to study the effects of drugs on the development of diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-[2-(2-phenylethyl)phenoxy]ethanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.C2HF3O2/c17-12-13-18-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-9H,10-13,17H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORXFPUDAVTSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2OCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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